Hexachlorophosphazene
Overview
Description
Hexachlorophosphazene is an inorganic compound with the chemical formula (NPCl₂)₃. It is a cyclic molecule consisting of alternating phosphorus and nitrogen atoms, each phosphorus atom bonded to two chlorine atoms.
Mechanism of Action
Target of Action
Phosphonitrilic chloride trimer, also known as Hexachlorophosphazene, is a versatile compound that primarily targets the formation of polyphosphazenes . It serves as a precursor for the synthesis of these polymers, which have a wide range of applications in various fields .
Mode of Action
This compound interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the ring structure of the this compound molecule, leading to the formation of linear or branched polymers . The chlorine atoms in the this compound molecule can be easily substituted by other groups, allowing for the creation of a variety of polyphosphazenes with different properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of polyphosphazenes . The ring-opening polymerization of this compound leads to the formation of polydichlorophosphazene, which can then undergo further reactions to form a variety of polyphosphazenes . These polymers have a wide range of applications, including the production of flame retardants, special rubbers, electronic materials, and medical and pharmaceutical materials .
Pharmacokinetics
It’s important to note that the properties of the resulting polyphosphazenes can vary widely depending on the substituents attached to the phosphorus atoms in the polymer .
Result of Action
The primary result of this compound’s action is the formation of polyphosphazenes . These polymers have a wide range of properties and uses, depending on the substituents attached to the phosphorus atoms. For example, they can be used as catalyst precursors for ethylene oligomerization . The oligomerization products were mainly low-carbon olefins (C4 and C6) .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the ring-opening polymerization of this compound typically requires heat . Furthermore, the substitution reactions that lead to the formation of different polyphosphazenes can be influenced by the nature of the substituent and the reaction conditions . It’s also worth noting that this compound is a stable compound that can resist acid, alkali, and high temperatures .
Preparation Methods
Hexachlorophosphazene is typically synthesized through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl). The reaction proceeds as follows: [ \text{PCl}_5 + \text{NH}_4\text{Cl} \rightarrow \frac{1}{n} (\text{NPCl}_2)_n + 4 \text{HCl} ] The resulting product is purified by sublimation, yielding mainly the trimer (PNCl₂)₃ and tetramer (PNCl₂)₄ . Industrial production methods often involve similar reaction conditions, with careful control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Hexachlorophosphazene undergoes various chemical reactions, primarily involving substitution of the chlorine atoms. Common reactions include:
Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles such as alkoxides, amines, or thiolates, leading to the formation of derivatives like hexalkoxyphosphazenes.
Polymerization: Heating this compound to around 250°C initiates ring-opening polymerization, forming poly(dichlorophosphazene), a linear polymer.
Scientific Research Applications
Hexachlorophosphazene and its derivatives have numerous applications in scientific research:
Polyphosphazenes: These polymers, derived from this compound, are used in the production of fire-resistant materials, lubricants, and elastomers.
Drug and Gene Delivery: Polyphosphazenes are explored as biodegradable carriers for drug and gene delivery due to their tunable degradation rates and biocompatibility.
Tissue Engineering: Polyphosphazenes are used in the development of hydrogels and scaffolds for tissue engineering applications.
Comparison with Similar Compounds
Hexachlorophosphazene is unique among similar compounds due to its cyclic structure and the presence of alternating phosphorus and nitrogen atoms. Similar compounds include:
Hexafluorophosphazene: Similar in structure but with fluorine atoms instead of chlorine.
Poly(dichlorophosphazene): A polymer derived from the polymerization of this compound.
This compound stands out due to its versatility in forming various derivatives and its significant applications in polymer chemistry and materials science.
Properties
IUPAC Name |
2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIJTWDKTYCPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NPCl2)3, Cl6N3P3 | |
Record name | Hexachlorophosphazene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hexachlorophosphazene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25231-98-5 | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25231-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4061331 | |
Record name | Hexachlorocyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940-71-6 | |
Record name | Hexachlorocyclotriphosphazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexachlorocyclotriphosphazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonitrilic chloride trimer | |
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Record name | Phosphonitrilic chloride trimer | |
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Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Hexachlorocyclotriphosphazene | |
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Record name | 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine | |
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Record name | HEXACHLOROCYCLOTRIPHOSPHATRIAZENE | |
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